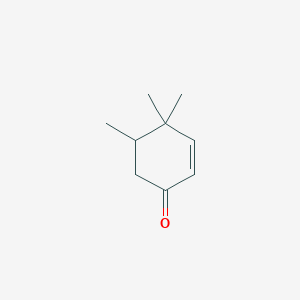
4,4,5-Trimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry
4,4,5-Trimethyl-2-cyclohexen-1-one serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:
- Diels-Alder Reactions : This compound can be used in Diels-Alder reactions to form complex cyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals .
- Michael Additions : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Cytotoxicity Studies : Investigations into its cytotoxic effects have shown that this compound exhibits selective toxicity towards certain cancer cell lines while being less harmful to normal human cells. Such properties suggest potential applications in cancer treatment strategies .
- Genotoxicity Assessments : Studies have indicated that this compound does not exhibit mutagenic activity in various assays, suggesting it may be safer for use in biological applications compared to other compounds with similar structures .
Industrial Applications
The compound is utilized in various industrial processes:
- Solvent Use : It is employed as a solvent in coatings and adhesives due to its effective solvating properties for polymers and resins used in industrial applications .
- Flavoring Agent : this compound has been identified as a flavor enhancer in food products and natural health products, contributing to sensory qualities such as sweetness and camphoraceous notes .
Case Study 1: Cytotoxicity Against Oral Cancer Cells
A study assessed the cytotoxic effects of various unsaturated ketones against oral cancer cells. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity highlights its potential for developing targeted cancer therapies .
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental presence of this compound found it detectable in water and sediment samples. The findings raised awareness about its ecological footprint and prompted further studies on its biodegradability and effects on aquatic life .
Propriétés
Numéro CAS |
17429-29-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
SMILES canonique |
CC1CC(=O)C=CC1(C)C |
Synonymes |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















